molecular formula C17H20N4 B12002238 4-benzyl-N-[(E)-4-pyridinylmethylidene]-1-piperazinamine

4-benzyl-N-[(E)-4-pyridinylmethylidene]-1-piperazinamine

Cat. No.: B12002238
M. Wt: 280.37 g/mol
InChI Key: ZYTPSGWPNMULQX-XMHGGMMESA-N
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Description

4-benzyl-N-[(E)-4-pyridinylmethylidene]-1-piperazinamine is a complex organic compound that features a piperazine ring substituted with a benzyl group and a pyridinylmethylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-[(E)-4-pyridinylmethylidene]-1-piperazinamine typically involves the condensation of 4-benzylpiperazine with 4-pyridinecarboxaldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the condensation reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-N-[(E)-4-pyridinylmethylidene]-1-piperazinamine can undergo various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to form a benzyl alcohol or benzaldehyde.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The benzyl and pyridinyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products

    Oxidation: Benzyl alcohol, benzaldehyde.

    Reduction: Secondary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-benzyl-N-[(E)-4-pyridinylmethylidene]-1-piperazinamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-benzyl-N-[(E)-4-pyridinylmethylidene]-1-piperazinamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.

Comparison with Similar Compounds

Similar Compounds

  • 4-benzyl-N-(4-dimethylaminobenzylidene)-1-piperazinamine
  • 4-benzyl-N-(4-diethylaminobenzylidene)-1-piperazinamine
  • 4-benzyl-N-(4-methylbenzylidene)-1-piperazinamine

Uniqueness

4-benzyl-N-[(E)-4-pyridinylmethylidene]-1-piperazinamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H20N4

Molecular Weight

280.37 g/mol

IUPAC Name

(E)-N-(4-benzylpiperazin-1-yl)-1-pyridin-4-ylmethanimine

InChI

InChI=1S/C17H20N4/c1-2-4-17(5-3-1)15-20-10-12-21(13-11-20)19-14-16-6-8-18-9-7-16/h1-9,14H,10-13,15H2/b19-14+

InChI Key

ZYTPSGWPNMULQX-XMHGGMMESA-N

Isomeric SMILES

C1CN(CCN1CC2=CC=CC=C2)/N=C/C3=CC=NC=C3

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)N=CC3=CC=NC=C3

Origin of Product

United States

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